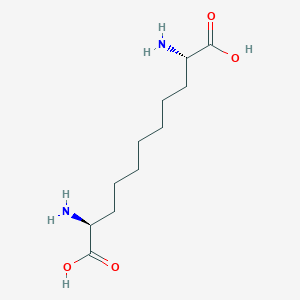

Diamino-nonanedicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

73012-56-3 |

|---|---|

Molecular Formula |

C11H22N2O4 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(2S,10S)-2,10-diaminoundecanedioic acid |

InChI |

InChI=1S/C11H22N2O4/c12-8(10(14)15)6-4-2-1-3-5-7-9(13)11(16)17/h8-9H,1-7,12-13H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |

InChI Key |

NKXGAOCVXRXULI-IUCAKERBSA-N |

Isomeric SMILES |

C(CCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCCC(C(=O)O)N)CCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Diamino Nonanedicarboxylic Acid

Chemical Synthesis Routes and Transformations

Chemical synthesis provides precise control over molecular architecture, enabling the creation of complex molecules like diamino-nonanedicarboxylic acid through various established and novel reaction pathways.

Conventional Organic Synthesis Approaches for this compound

Conventional methods for synthesizing diamino dicarboxylic acids often rely on the construction of prochiral precursors followed by asymmetric hydrogenation. A notable example is the synthesis of 2,8-diaminoazelaic acid (DAZ), a derivative of nonanedioic acid (azelaic acid). This process begins with the preparation of a diunsaturated precursor from glutaric dialdehyde (B1249045) and a protected phosphonoglycine derivative. nih.gov The subsequent key step is an asymmetric catalytic hydrogenation using a rhodium catalyst with a chiral ligand, such as [(COD)Rh(S,S)-Et-DuPHOS]OTf, to yield the desired Z-protected dimethyl ester of DAZ with high optical purity (100% ee) and diastereoselectivity (>98.5% de). nih.gov This approach demonstrates a reliable method for establishing the stereocenters of the diamino acid.

Convergent Synthesis Pathways for Omega-Functionalized Nonanoic Acids and Related Dicarboxylic Acids

Convergent synthesis offers an efficient strategy by preparing key fragments of the target molecule separately before combining them. A practical route for long-chain α,ω-diamino acids utilizes this principle, starting from readily available natural amino acids like L-aspartic acid. nih.govresearchgate.net In this approach, L-aspartic acid is converted into a protected aldehyde. researchgate.net This aldehyde then undergoes a Wittig olefination reaction with an ylide derived from an ω-hydroxy-alkyl phosphonium (B103445) salt, effectively constructing the long-chain carbon skeleton. nih.govresearchgate.net The terminal hydroxyl group is subsequently converted into an amino group, for instance, via an azido (B1232118) intermediate, followed by catalytic hydrogenation to produce the N,N'-protected α,ω-diamino acid. nih.govresearchgate.net A significant advantage of this convergent route is its modularity; the length of the final diamino acid can be easily adjusted by selecting an ylide with the appropriate chain length for the Wittig reaction. nih.govresearchgate.net

Preparation from Alpha-Nitro Ketones

Alpha-nitro ketones are versatile building blocks in organic synthesis due to the presence of two reactive functional groups. rsc.org Their utility lies in their ability to participate in a wide range of C-C, C-O, and C-N bond-forming reactions. rsc.org The synthesis of α-nitro ketones can be achieved efficiently by the C-acylation of primary nitroalkanes using N-acylbenzotriazoles as the acylating agents. organic-chemistry.orgnih.gov

A synthetic strategy for this compound could involve an α-nitro ketone as a key intermediate. For example, a Michael addition reaction could form the carbon backbone, followed by reduction of the nitro group to an amine and transformation of the keto group. The nitro group can be readily reduced to a primary amine, and the ketone functionality provides a handle for further chain elongation or conversion to a carboxylic acid. The reactivity of α-nitro ketones in cycloaddition reactions and their ability to generate nitronate intermediates further expand their synthetic potential for creating complex nitrogen-containing molecules. rsc.org

Development of Routes for Long-Chain Non-Natural Alpha,Omega-Diamino Acids

The development of practical synthetic routes for non-natural α,ω-diamino acids is crucial for accessing novel chemical structures for various applications. An efficient and flexible method has been developed that starts from natural α-amino acids to generate the chiral center, ensuring stereochemical control. nih.gov The core of this strategy involves a Wittig condensation between a protected aldehyde derived from an amino acid (e.g., L-aspartic acid) and an ylide from an ω-hydroxy-alkyl phosphonium salt. nih.govresearchgate.net This reaction forms the main carbon chain. The terminal hydroxyl group is then converted into an amine. This multi-step process, involving protection, condensation, functional group interconversion, and final deprotection, allows for the synthesis of a variety of long-chain diamino acids by simply changing the length of the ylide component. nih.gov

Biotechnological Production and Biocatalytic Conversion

Biotechnological approaches offer a sustainable alternative to chemical synthesis, utilizing engineered microorganisms to produce dicarboxylic acids from renewable feedstocks. These methods primarily focus on producing the dicarboxylic acid backbone, which can then be further modified chemically to introduce the amino groups.

Microbial Cell Factories for Dicarboxylic Acid Production

Microbial cell factories, particularly engineered strains of Escherichia coli and the yeast Candida tropicalis, have been extensively developed for the production of dicarboxylic acids (DCAs). nih.govoup.comacs.org These microorganisms can convert renewable resources like fatty acids, plant oils, or glucose into valuable chemicals. acs.orgnih.gov

Candida tropicalis has been engineered for the efficient production of long-chain DCAs. nih.gov A key strategy involves disrupting the β-oxidation pathway, which competes for the fatty acid substrate. By knocking out the genes encoding acyl-CoA oxidase, the first enzyme in the β-oxidation pathway, fatty acid substrates are redirected to the ω-oxidation pathway, leading to a 100% conversion efficiency to the corresponding DCA. nih.gov The productivity of these strains has been further enhanced by amplifying the genes for cytochrome P450 monooxygenase and NADPH-cytochrome reductase, the rate-limiting enzymes in the ω-oxidation pathway. nih.gov This yeast is capable of producing a range of saturated and unsaturated DCAs with chain lengths from C12 to C22. nih.govgoogle.com Further engineering of fatty acid transporters on the cell and peroxisome membranes has also been shown to improve DCA yields. nih.govresearchgate.net

Escherichia coli is another popular host for producing DCAs due to its fast growth and well-established genetic tools. acs.org Engineered E. coli has been used to produce C4 and C5 DCAs, as well as long-chain α,ω-dicarboxylic acids from fatty acids and plant oils. oup.comacs.orgnih.gov The strategy involves heterologously expressing a CYP450-monooxygenase-mediated ω-oxidation pathway. nih.govresearchgate.net This system demonstrates high regioselectivity in oxidizing the terminal methyl group of fatty acids. nih.gov Optimization of the fermentation process, such as adding a heme precursor and a hydroxyl radical scavenger, has been shown to significantly increase product concentrations. nih.govresearchgate.net These engineered biocatalysts provide a novel system to produce high-value DCAs from renewable plant oils in a cost-effective manner. nih.govresearchgate.net

The table below summarizes key findings from research on microbial DCA production.

| Microorganism | Engineering Strategy | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| Candida tropicalis | Disruption of β-oxidation pathway (acyl-CoA oxidase genes); Amplification of ω-hydroxylase genes. | Alkanes, Fatty Acids (C12-C22) | Long-chain Dicarboxylic Acids | Achieved 100% conversion efficiency and selectivity. Productivity increased by 30% with gene amplification. | nih.gov |

| Escherichia coli | Heterologous expression of CYP450 monooxygenase ω-oxidation pathway. | Fatty Acids (C12, C14), Coconut Oil Hydrolysate | C12 and C14 Dicarboxylic Acids | Produced up to 410 mg/L of C14 DCA. Demonstrated conversion from renewable plant oils. | nih.govresearchgate.net |

| Escherichia coli | De novo biosynthesis pathway from glucose. | Glucose | 2-Pyrone-4,6-dicarboxylic acid (PDC) | Achieved a titer of 16.72 g/L of PDC in fed-batch fermentation. | acs.org |

| Candida tropicalis | Engineering of fatty acid transporters (CtFat1p, CtPxa1p). | Fatty Acids | Long-chain Dicarboxylic Acids | Knockout of transporter genes significantly decreased DCA yield, while overexpression increased it by 30.10%. | nih.gov |

| Corynebacterium glutamicum | Expression of alcohol/aldehyde dehydrogenases (ChnDE). | 9-Hydroxynonanoic Acid | 1,9-Nonanedioic Acid (Azelaic Acid) | Produced 16 mM of azelaic acid from 20 mM substrate within 8 hours. | mdpi.com |

Elucidation of Omega-Oxidation Pathways in Microorganisms for Long-Chain Dicarboxylic Acids

The microbial synthesis of long-chain dicarboxylic acids from renewable feedstocks like fatty acids or alkanes is primarily achieved through the ω-oxidation pathway. nih.gov This metabolic route, first observed in the 1930s, converts a fatty acid into its corresponding α,ω-dicarboxylic acid by functionalizing the terminal methyl group (the ω-carbon), which is the carbon atom most distant from the carboxyl group. nih.govyoutube.com This pathway is an alternative to the primary fatty acid degradation pathway, β-oxidation. nih.gov The ω-oxidation process occurs in various microorganisms, including several yeast species like Candida tropicalis and bacteria, and involves a sequence of three key enzymatic reactions that take place in the endoplasmic reticulum. youtube.comnih.gov

The three principal steps are:

Hydroxylation: The pathway is initiated by a cytochrome P450 (CYP) monooxygenase enzyme. nih.govresearchgate.net This enzyme hydroxylates the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid. nih.govyoutube.com This initial reaction requires molecular oxygen (O₂) and a reducing equivalent, typically supplied by NADPH through a partner protein, NADPH-cytochrome P450 oxidoreductase. nih.govwikipedia.org The CYP enzymes, particularly from the CYP4A and CYP4F subfamilies, are crucial in catalyzing this first step. nih.gov

Alcohol Oxidation: The newly formed terminal alcohol group of the ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase or a fatty alcohol oxidase. nih.govyoutube.com This reaction generates the corresponding ω-oxo-fatty acid.

Aldehyde Oxidation: Finally, a fatty aldehyde dehydrogenase catalyzes the oxidation of the terminal aldehyde group to a carboxylic acid. nih.govyoutube.com This final step yields the α,ω-dicarboxylic acid. nih.gov

Once formed, these dicarboxylic acids can be further metabolized by β-oxidation from either or both ends of the carbon chain to produce shorter-chain DCAs. nih.gov The elucidation of this pathway has been fundamental for developing biocatalytic processes for DCA production. nih.gov

Table 1: Key Enzymes in the Microbial ω-Oxidation Pathway

| Step | Enzyme Class | Substrate | Product | Cofactor |

| 1. Hydroxylation | Cytochrome P450 Monooxygenase | Fatty Acid | ω-Hydroxy Fatty Acid | NADPH, O₂ |

| 2. Alcohol Oxidation | Alcohol Dehydrogenase/Oxidase | ω-Hydroxy Fatty Acid | ω-Oxo-Fatty Acid | NAD⁺/FAD |

| 3. Aldehyde Oxidation | Aldehyde Dehydrogenase | ω-Oxo-Fatty Acid | α,ω-Dicarboxylic Acid | NAD⁺ |

Metabolic Engineering and Strain Improvement for Enhanced Biosynthesis Yields

To make microbial production of dicarboxylic acids industrially viable, significant efforts in metabolic engineering and strain improvement have been undertaken. nih.gov These strategies aim to enhance the metabolic flux towards the target DCA by modifying the microbial host's genetic makeup. nih.gov Key approaches include overexpressing pathway enzymes, eliminating competing metabolic pathways, and ensuring a balanced supply of necessary cofactors. nih.govnih.gov

Overexpression of ω-Oxidation Enzymes: A primary strategy is to increase the expression of the core enzymes of the ω-oxidation pathway. Amplifying the gene copies of cytochrome P450 monooxygenases and their reductase partners has proven effective in boosting the initial, often rate-limiting, hydroxylation step. nih.gov For example, engineered strains of Candida tropicalis with multiple copies of P450 genes have achieved high titers of various DCAs. nih.gov

Blocking Competing Pathways: A major competing pathway for the fatty acid substrate is β-oxidation, the primary route for fatty acid degradation for energy production. nih.gov To channel more substrate towards DCA production, genes essential for β-oxidation are often deleted or knocked out. nih.gov In Saccharomyces cerevisiae, deleting the POX1 gene, which encodes acyl-CoA oxidase, the first enzyme in the β-oxidation cycle, has been shown to improve the accumulation of medium-chain DCAs. nih.gov Similarly, in E. coli, deleting the fadD gene, which is involved in fatty acid uptake and activation for β-oxidation, can prevent the degradation of DCA products. researchgate.net In C. tropicalis, deleting the carnitine acetyltransferase gene (CAT), which is involved in transporting acetyl-CoA produced during β-oxidation, has also led to increased DCA concentration. researchgate.net

Cofactor Engineering: The ω-oxidation pathway, particularly the initial hydroxylation step catalyzed by CYP enzymes, requires significant amounts of the reducing cofactor NADPH. researchgate.net Therefore, engineering the host's central metabolism to increase the intracellular supply of NADPH is a critical strategy. This can be achieved by overexpressing enzymes in pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway or by introducing novel NADPH-regenerating systems. researchgate.net In the oleaginous yeast Yarrowia lipolytica, in silico models predicted that overexpressing malate (B86768) dehydrogenase and malic enzyme genes could increase NADPH availability, leading to a theoretical increase in dodecanedioic acid (DDDA) flux. researchgate.net

These strategies have led to significant improvements in DCA production titers in various microbial hosts.

Table 2: Examples of Metabolic Engineering for Enhanced DCA Production

| Microorganism | Engineering Strategy | Substrate | Product | Titer/Yield Improvement |

| Candida tropicalis | Amplification of P450 genes; partial/complete blocking of β-oxidation | Fatty acids/alkanes | C12 DCA | Up to 140 g/L nih.gov |

| Candida tropicalis | Single-knockout of ctpxa1p gene (peroxisomal fatty acid transporter) | Not specified | Long-chain DCAs | 21.90% increase in yield nih.gov |

| Candida tropicalis | Increased copy number of ctfat1p gene (cell membrane fatty acid transporter) | Not specified | Long-chain DCAs | 30.10% increase in yield nih.govresearchgate.net |

| Escherichia coli | Heterologous expression of CYP450 system; addition of heme precursor & scavenger | C14 Fatty Acid (1 g/L) | C14 DCA | Increased from 163 mg/L to 410 mg/L acs.orgnih.gov |

| Yarrowia lipolytica | In silico overexpression of malate dehydrogenase & malic enzyme | Glucose | Dodecanedioic acid | 48% predicted increase in flux researchgate.net |

Biocatalytic Transformations of Fatty Acids to Dicarboxylic Acids

Biocatalytic transformation using whole microbial cells or isolated enzymes offers a direct method for converting fatty acids into valuable dicarboxylic acids. nih.gov This approach leverages the ω-oxidation pathway present in native or, more commonly, engineered microorganisms. nih.govnih.gov

Whole-cell biocatalysis is a widely used strategy where microorganisms act as self-contained catalysts. researchgate.net Engineered strains of Escherichia coli and yeasts like Candida tropicalis are frequently employed for this purpose. nih.govacs.org These biocatalysts are cultivated and then fed with a fatty acid substrate, which they convert into the corresponding DCA. acs.org For instance, an engineered E. coli strain expressing a CYP450-mediated ω-oxidation system was used to convert C12 and C14 fatty acids into their respective DCAs. acs.org The process can also utilize complex, renewable feedstocks like plant oil hydrolysates. acs.orgnih.gov Coconut oil hydrolysate, for example, has been successfully used as a substrate to produce a range of DCAs of various chain lengths with an engineered E. coli biocatalyst. acs.org

To enhance the efficiency of these biotransformations, researchers have also developed multi-enzyme cascade reactions in vitro or within engineered cells. acs.orgnih.gov One study constructed a biocatalyst system for producing medium-chain DCAs from ω-hydroxycarboxylic acids by using highly active alcohol and aldehyde dehydrogenases from Micrococcus luteus and Archangium violaceum, respectively. nih.gov This system also incorporated a cofactor regeneration mechanism to continuously supply the necessary NAD(P)H, achieving high molar conversion rates of over 94%. nih.gov Such systems demonstrate the potential for high-yield production of specific DCAs from their corresponding precursors. nih.gov

The choice of biocatalyst and substrate is crucial for the successful production of DCAs with specific chain lengths, making this a flexible platform for chemical synthesis. acs.orgkaist.ac.kr

Advanced Separation and Purification Techniques for Research Applications

Following microbial fermentation or biocatalytic conversion, the target dicarboxylic acid must be separated from a complex mixture containing residual media components, biomass, proteins, and other metabolic byproducts. epo.org Several advanced separation and purification techniques are employed in research applications to achieve high purity.

Crystallization: Recrystallization is a common and effective method for purifying solid DCAs. lookchem.comgoogle.com The process often involves dissolving the crude DCA mixture in a suitable solvent, potentially with the use of adsorbents like activated carbon to remove color and other impurities, followed by cooling to induce crystallization of the desired product. epo.orglookchem.com The choice of solvent is critical; techniques may use water, organic solvents like ethanol (B145695) or toluene, or solvent mixtures. lookchem.comgoogle.com A process for purifying DCAs produced by fermentation involves steps of acidification, extraction into an organic solvent, treatment with activated carbon, and final crystallization from an aqueous solution. epo.org

Solvent Extraction: Liquid-liquid extraction is used to separate DCAs based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com For instance, impurities can be removed from aqueous alkaline salt solutions of C8 to C12 DCAs by extraction with a hydrocarbon solvent at a specific pH range (less than 7.0 but above the precipitation pH of the acid). google.com Another method uses dichlorobenzene to selectively dissolve and separate different dicarboxylic acids from a crystalline mixture based on temperature-dependent solubility. google.com

Chromatography: For high-purity applications and analytical separation, chromatographic methods are invaluable. Affinity chromatography has been used to isolate specific DCA-binding proteins, demonstrating its power in separating molecules with high specificity. nih.gov For separating mixtures of DCAs, techniques like thin-layer chromatography (TLC) can be used for detection and separation of short-chain (C2-C6) DCAs. nih.gov On a larger scale, simulated moving bed chromatography (SMBC) has been described for the purification and separation of medium to long-chain (C9-C18) DCAs. epo.org

Membrane Filtration: Membrane-based separation processes, such as nanofiltration, separate molecules based on size and charge. epo.orggoogle.com This technique can be used to purify DCAs from fermentation broths. epo.org The separation efficiency is often dependent on the pH of the solution, which affects the charge of the dicarboxylic acid molecules. google.com

These techniques can be used individually or in combination to achieve the desired level of purity for research and subsequent applications.

Biochemical Roles and Metabolic Interplay of Dicarboxylic Acids and Diamines

Endogenous Occurrence and Putative Biosynthesis Pathways

The natural occurrence of a specific molecule is a testament to its role in the organism's biology. While direct evidence for the endogenous production of Diamino-nonanedicarboxylic acid is not available, we can explore potential biosynthetic routes based on known metabolic pathways.

Natural Production Mechanisms in Fungi (e.g., Malassezia furfur)

The fungus Malassezia furfur, a commensal organism on human skin, is known for its unique lipid-dependent metabolism. nih.gov It possesses a battery of lipases that break down fatty acids from the skin's sebum. nih.gov While the direct synthesis of this compound by Malassezia furfur is not documented, it is conceivable that this fungus could produce dicarboxylic acids through the ω-oxidation of fatty acids. researchgate.net This process involves the oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, resulting in a dicarboxylic acid.

A hypothetical pathway for the formation of a diamino-dicarboxylic acid in Malassezia furfur could involve the modification of a dicarboxylic acid intermediate. For instance, a nine-carbon dicarboxylic acid, nonanedioic acid (azelaic acid), could potentially undergo amination reactions to introduce two amino groups, thereby forming a "this compound." However, the specific enzymes and genetic pathways for such a conversion in Malassezia furfur have not been identified.

Metabolic Fate and Degradation Pathways of Dicarboxylic Acids

Once formed, dicarboxylic acids are typically catabolized to generate energy or other essential metabolites. The degradation of these molecules is a crucial aspect of cellular metabolism.

Peroxisomal Beta-Oxidation in Dicarboxylic Acid Catabolism

The primary site for the breakdown of long-chain dicarboxylic acids is the peroxisome. nih.govnih.govnih.gov Unlike fatty acids, which are primarily oxidized in the mitochondria, dicarboxylic acids are preferentially targeted to peroxisomes for a process known as β-oxidation. nih.govnih.gov This pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, releasing acetyl-CoA in each cycle. wikipedia.org The acetyl-CoA can then be transported to the mitochondria to enter the citric acid cycle for energy production. nih.gov

The enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are distinct from their mitochondrial counterparts. nih.gov For instance, the initial oxidation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. wikipedia.org This is a key difference from mitochondrial β-oxidation, where FAD is used as the electron acceptor.

Formation of Metabolites and Intermediates in Metabolic Pathways

The peroxisomal β-oxidation of dicarboxylic acids results in the formation of shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov For example, the breakdown of a long-chain dicarboxylic acid would yield shorter dicarboxyl-CoAs until a medium or short-chain dicarboxylic acid, such as succinyl-CoA or adipyl-CoA, is produced. nih.gov These intermediates can then enter central metabolic pathways. Succinyl-CoA, for instance, is a key intermediate in the citric acid cycle. ontosight.ai The accumulation of specific dicarboxylic acid intermediates can be indicative of certain metabolic disorders. nih.gov

Comparative Biochemistry with Other Amino Acids and Dicarboxylic Acids in Biological Systems

To understand the potential roles of this compound, it is useful to compare it with other known amino acids and dicarboxylic acids. Dicarboxylic acids are organic compounds containing two carboxyl groups and are involved in various metabolic processes, including the citric acid cycle. ontosight.aiwikipedia.org Examples include succinic acid and fumaric acid. wikipedia.org

Derivative Chemistry and Functionalization Strategies

Esterification and Amidation Reactions of Carboxylic Acid Moieties

The two carboxylic acid groups of diamino-nonanedicarboxylic acid are primary sites for derivatization through esterification and amidation reactions. These reactions are fundamental in polymer chemistry and for the synthesis of fine chemicals.

Esterification, typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, converts the carboxylic acid groups into esters. ijcce.ac.irresearchgate.net Similarly, amidation involves the reaction of the dicarboxylic acid with an amine, often facilitated by a coupling agent, to form amide bonds. nih.govnih.gov These transformations alter the polarity, reactivity, and potential for hydrogen bonding of the parent molecule.

The synthesis of dimethyl esters from dicarboxylic acids is a well-established industrial process. atamanchemicals.com While specific data for this compound is limited, the general principles of producing dimethyl esters of dicarboxylic acids are applicable. This process typically involves the reaction of the dicarboxylic acid with methanol (B129727) under acidic conditions.

Industrial Relevance of Dicarboxylic Acid Dimethyl Esters:

Dimethyl esters of various dicarboxylic acids have found broad industrial applications, primarily as:

Environmentally Friendly Solvents: Due to their low toxicity and biodegradability, they are used as green solvents in paints, coatings, and cleaning formulations.

Intermediates in Polymer Synthesis: They serve as monomers in the production of polyesters and polyamides. The ester groups provide reactive sites for polymerization reactions.

Plasticizers: Certain long-chain dicarboxylic acid esters are used as plasticizers to increase the flexibility and durability of polymers like PVC.

Pour Point Depressants: They can be used to improve the cold flow properties of biodiesel. ijcce.ac.ir

The presence of amino groups in this compound dimethyl ester would offer additional sites for further functionalization, potentially leading to the development of novel polymers and materials with unique properties.

Table 1: Examples of Industrial Applications of Dicarboxylic Acid Esters

| Dicarboxylic Acid Ester | Industrial Application | Reference |

| Dimethyl Adipate | Green Solvent, Polymer Intermediate | atamanchemicals.com |

| Dimethyl Sebacate | Plasticizer, Lubricant | atamanchemicals.com |

| Di(2-butyloctyl) Suberate | Biodiesel Pour Point Depressant | ijcce.ac.ir |

This table presents examples of related dicarboxylic acid esters to illustrate the potential applications of the dimethyl ester of this compound.

Strategic Modifications of Amino and Carboxylic Acid Functional Groups

The presence of both amino and carboxylic acid groups in this compound allows for a variety of strategic modifications to create bifunctional molecules with tailored properties. The reactivity of these groups can be selectively controlled through the use of protecting groups and specific reaction conditions.

Key Modification Strategies:

Orthogonal Protection: By selectively protecting the amino or carboxylic acid groups, one functional group can be modified while the other remains unreacted. This is crucial for multi-step syntheses.

Reductive Amination: The amino groups can be modified through reductive amination to introduce alkyl substituents.

Peptide Coupling: The carboxylic acid groups can be activated to form amide bonds with amino acids or peptides, creating peptide-small molecule conjugates. khanacademy.org This is a common strategy in drug delivery and biomaterial development.

These strategic modifications enable the creation of complex molecular architectures based on the this compound scaffold, opening up possibilities for its use in areas such as drug discovery, materials science, and nanotechnology.

Conjugation Chemistry for Advanced Research Probes and Materials

The ability to conjugate this compound to other molecules is key to its application in creating advanced research probes and functional materials. Its linear structure and terminal reactive groups make it an excellent linker or spacer molecule.

While direct experimental data on the integration of this compound into porphyrin conjugates is not extensively documented, the general principles of porphyrin conjugation chemistry can be applied. This compound can act as a bifunctional linker, connecting the porphyrin macrocycle to other moieties of interest, such as targeting ligands or solubilizing groups.

General Synthetic Approach:

Functionalization of the Porphyrin: A porphyrin derivative with a reactive functional group (e.g., a carboxylic acid or an amino group) is synthesized. mdpi.comrsc.org

Activation and Coupling: The functional group on the porphyrin is activated and then reacted with one of the functional groups of this compound. For example, a porphyrin-carboxylic acid can be coupled to one of the amino groups of the diamino-linker.

Further Functionalization: The remaining free functional group on the diamino-linker can then be used to attach another molecule of interest.

The length of the nonanedioic acid chain provides a flexible spacer, which can be crucial for minimizing steric hindrance and allowing the conjugated moieties to interact optimally with their environment. The photophysical properties of the resulting porphyrin conjugate, such as its absorption and emission spectra, fluorescence quantum yield, and singlet oxygen generation efficiency, would be influenced by the nature of the linker and the attached molecules. tue.nl

Advanced Research Applications and Theoretical Investigations

Applications in Polymer Science and Advanced Materials

The dual functionality of diamino-nonanedicarboxylic acid makes it a valuable monomer in the creation of novel polymers and advanced materials with tailored properties.

Dicarboxylic acids are fundamental components in the synthesis of biodegradable polyesters and poly(ester amides). mdpi.com These polymers are gaining attention as sustainable alternatives to conventional plastics. The general method for creating these polymers involves thermal polycondensation of diols with dicarboxylic acids. mdpi.com While specific research focusing solely on this compound in this context is emerging, the principles of using similar dicarboxylic acids are well-established. For instance, dicarboxylic acids like succinic acid, adipic acid, and sebacic acid are used to create biodegradable polymers with properties ranging from elastomeric to rigid, suitable for applications in hydrogels, tissue engineering, and drug delivery systems. mdpi.com The incorporation of amino acid-derived monomers, such as this compound, into polyester (B1180765) chains can introduce amide linkages, forming poly(ester amides). These materials often exhibit enhanced biodegradability and biocompatibility, making them promising for biomedical applications. mdpi.com The presence of both amine and carboxylic acid functionalities within the same molecule allows for the synthesis of polymers with precisely controlled structures and properties. Acid-degradable polymers, for example, are designed to break down under specific acidic conditions, a desirable trait for targeted drug delivery systems. rsc.org

This compound is a key monomer in the synthesis of specific polyamides, notably Nylon-6,9 (PA69). Polyamides are a class of high-performance plastics known for their excellent mechanical strength, toughness, and chemical resistance. specialchem.com The numerical designation in "Nylon-6,9" indicates the number of carbon atoms in the monomers used for its synthesis. Specifically, it is produced through the condensation polymerization of a 6-carbon diamine (hexamethylenediamine) and a 9-carbon dicarboxylic acid, which is nonanedioic acid (azelaic acid). specialchem.com While this compound itself contains both functional groups, its structural isomer, azelaic acid, is the component in PA69.

The synthesis of polyamides like Nylon-6,9 involves reacting a diamine with a dicarboxylic acid, forming amide linkages and eliminating water. libretexts.orgscience-revision.co.uk To achieve a more efficient reaction, the dicarboxylic acid can be converted to a more reactive diacyl chloride. science-revision.co.uk

Nylon-6,9 exhibits several advantageous properties compared to more common nylons like PA6 or PA66. It has a lower density and absorbs less water, which contributes to better dimensional stability in finished parts. azom.com These characteristics make it suitable for general mechanical parts where such stability is crucial. azom.com Copolymers of Nylon 6 and Nylon 6,9 are also developed to combine desirable properties, such as toughness and chemical resistance, with improved processability like lower melting points and greater flexibility. ulprospector.com

Table 1: Typical Properties of Nylon-6,9 (PA69)

| Property | Value |

|---|---|

| Density (g/cm³) | 1.08 azom.com |

| Surface Hardness | SD78 azom.com |

| Tensile Strength (MPa) | 50 azom.com |

| Flexural Modulus (GPa) | 1.4 azom.com |

| Notched Izod (kJ/m) | 0.06 azom.com |

| Glass Transition Temperature (°C) | 58 polymerprocessing.com |

Dicarboxylic acids are instrumental in the chemical recycling of polyurethane (PU) wastes through a process called acidolysis. This process breaks down the PU polymer to recover valuable polyols, which are essential raw materials for producing new polyurethanes. researchgate.netacs.org The acidolysis of PU foams with dicarboxylic acids cleaves the urethane (B1682113) linkages to release the polyol. nih.gov

Recent research has demonstrated that this process can be conducted efficiently using dicarboxylic acid vapor at temperatures below the melting points of the acids themselves, which is a greener approach compared to traditional high-temperature liquid-phase methods. nih.gov The resulting products from acidolysis include the recovered polyol, amides, and other small molecules. nih.gov The structure of the dicarboxylic acid used can influence the efficiency of the cleavage and the properties of the recovered polyol. researchgate.net For instance, studies have shown that succinic acid can be a highly effective agent in this process. researchgate.net The recovered polyols, which may contain carboxylic groups, can then be used as precursors for new materials, including adhesives. researchgate.net Furthermore, dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA) can react with polyepoxides to create new polyester polyols, which have applications in coatings, adhesives, and foams. google.com

Contributions to Complex Chemical Synthesis

The reactivity of the amino and carboxylic acid groups in this compound makes it a valuable starting material for a variety of complex chemical transformations.

Dicarboxylic acids and their derivatives serve as crucial precursors in the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com For example, research has focused on the synthesis of conformationally constrained diaminodicarboxylic acid derivatives. nih.gov These constrained molecules are of interest in medicinal chemistry as they can mimic or block the action of natural peptides and proteins by adopting specific three-dimensional shapes. The synthesis of such specialized molecules often involves multiple steps of protection and functional group manipulation to achieve the desired complex architecture. nih.gov

The bio-based production of dicarboxylic acids is also a significant area of research, aiming to provide sustainable routes to these important chemical building blocks. mdpi.comnih.gov For example, oleic acid, a renewable fatty acid, can be converted into 1,9-nonanedioic acid (azelaic acid) through multi-step enzymatic synthesis. mdpi.com This bio-based azelaic acid can then be used for various applications, including the production of biopolyesters. mdpi.com

The ability of this compound to react at two different functional sites makes it an ideal reagent for constructing multifunctional molecules. In this context, it can be used to link different molecular fragments together or to build up complex molecular scaffolds. A notable application is in the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov This reaction can be catalyzed by various Lewis and Brønsted acids, with heterogeneous catalysts like Nb₂O₅ showing high activity and reusability. nih.gov The resulting diamides can possess interesting biological activities and have been studied as potential anticancer agents. nih.gov The synthesis of such molecules often involves molecular docking studies to predict their interaction with biological targets. nih.gov

Furthermore, the principles of using bifunctional molecules like this compound are central to the construction of complex polymeric structures and supramolecular assemblies. The precise placement of functional groups allows for the control of intermolecular interactions, leading to materials with unique and predictable properties.

Enzymology and Receptor Interaction Studies in Model Systems

The unique structural characteristics of this compound, featuring two amino groups and two carboxylic acid moieties on a nine-carbon chain, have prompted theoretical and in vitro investigations into its potential interactions with various biological targets. Research into structurally related long-chain diamino dicarboxylic acids and other amino acids provides a framework for understanding its potential roles in enzymology and receptor binding.

Evaluation as Excitatory Amino Acid Antagonists (e.g., Glutamate (B1630785) Blockers in Non-Human Models)

Excitatory amino acid (EAA) receptors, particularly glutamate receptors, are crucial for synaptic transmission, and their modulation is a key area of neuropharmacology research. wikipedia.org While direct studies on this compound as a glutamate antagonist are not extensively documented, research on analogous compounds such as diaminopimelic acid (DAP), a seven-carbon diamino-dicarboxylic acid, offers valuable insights. DAP is a known component of bacterial cell walls and interacts with enzymes involved in glutamate metabolism, such as glutamate racemase. nih.govwikipedia.orgnih.gov Specifically, the bifunctional enzyme DapF in Chlamydia trachomatis exhibits both diaminopimelic acid epimerase and glutamate racemase activity, indicating a shared substrate-binding site. nih.govnih.gov This suggests that dicarboxylic amino acids can indeed interact with components of the glutamate system.

Furthermore, compounds with dicarboxylic acid structures, like 1-aminoindan-1,5-dicarboxylic acid, have been identified as selective mGlu1 receptor antagonists, demonstrating neuroprotective effects in models of cerebral ischemia. nih.gov The general class of EAA antagonists includes a wide range of structures that block glutamate receptors, and dicarboxylic acids are a recurring motif in these molecules. drugbank.com Given these precedents, it is hypothesized that the spacing of the amino and carboxyl groups in this compound could allow it to bind to glutamate receptor subtypes, potentially acting as a competitive or non-competitive antagonist. However, empirical testing in non-human models is required to validate this hypothesis.

Exploration of Interactions with Neurotransmitter Receptors in In Vitro Systems

The interaction of amino acids with neurotransmitter receptors is a fundamental aspect of neurochemistry. D-serine, for instance, is a well-established co-agonist at the NMDA type of glutamate receptor, highlighting the role of amino acids in modulating neurotransmission. nih.govnih.gov The structural similarity of this compound to both amino acids and dicarboxylate ligands suggests potential interactions with various neurotransmitter receptors in in vitro systems.

Studies on related compounds support this notion. For example, the in vitro pharmacology of isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) reveals differential affinities for ionotropic and metabotropic glutamate receptors. nih.gov This underscores how stereochemistry and conformational restriction in amino dicarboxylic acids can determine receptor specificity and functional outcome. The flexible nine-carbon backbone of this compound could allow it to adopt various conformations, potentially enabling it to interact with a broader range of receptor subtypes than more rigid molecules. In vitro binding assays using synaptic membrane preparations would be a critical step in exploring these potential interactions and determining the affinity and selectivity of this compound for different neurotransmitter receptors.

Studies on Enzyme Inhibition Mechanisms (e.g., Cholinesterases with Related Bicyclic Structures)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct studies on this compound are lacking, research on other molecules containing amine or diamine functionalities provides a basis for potential inhibitory activity. For instance, various cinnamamide (B152044) derivatives containing tertiary amine moieties have been synthesized and shown to exhibit cholinesterase inhibition. nih.gov

The presence of two amino groups in this compound suggests a potential for interaction with the active site of cholinesterases. The mechanism of inhibition by amine-containing compounds often involves interactions with key amino acid residues in the enzyme's active site gorge. Molecular docking studies of some inhibitors reveal cation-π interactions as being crucial for the stability of the enzyme-ligand complex. mdpi.com The flexible nature of the nonane (B91170) chain in this compound could allow the amino groups to be positioned optimally for such interactions. However, without experimental data, the inhibitory potential and mechanism of this compound against cholinesterases remain speculative.

Investigations of Diamine Oxidase Reactivity

Diamine oxidase (DAO) is an enzyme responsible for the degradation of histamine (B1213489) and other diamines in the body. nih.govwebmd.com It catalyzes the oxidative deamination of primary amines to their corresponding aldehydes, ammonia (B1221849), and hydrogen peroxide. sigmaaldrich.com The primary substrates for DAO are histamine and diamines like putrescine and cadaverine.

Given that this compound is a diamine, it is a plausible candidate for being a substrate or inhibitor of DAO. The reactivity of DAO with a given substrate is dependent on the structure of the amine, including the length of the carbon chain between the amino groups. The enzyme's active site contains a copper ion and a topaquinone (B1675334) (TPQ) cofactor, which are essential for its catalytic activity. nih.gov To determine if this compound is a substrate for DAO, in vitro assays measuring the consumption of oxygen or the production of hydrogen peroxide or ammonia in the presence of the enzyme and the compound would be necessary. Such studies would clarify whether this compound could influence histamine metabolism by competing for DAO.

Non-Polymer Material Science Applications

Beyond its potential biological activities, the chemical structure of this compound lends itself to applications in material science, particularly in the realm of corrosion inhibition.

Mechanisms of Corrosion Inhibition

The use of organic compounds, especially those containing heteroatoms like nitrogen and oxygen, as corrosion inhibitors is a well-established field. jetir.orgresearchgate.netresearchgate.net Amino acids and dicarboxylic acids are known to be effective corrosion inhibitors for various metals and alloys in different environments. jetir.orgresearchgate.net The inhibitory action of these molecules is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by amino dicarboxylic acids like this compound can be understood through several processes:

Adsorption: The molecule can adsorb onto the metal surface via the nitrogen atoms of the amino groups and the oxygen atoms of the carboxyl groups. researchgate.net This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding).

Film Formation: The adsorbed molecules form a barrier layer on the metal surface, which can displace water molecules and block the access of corrosive species. csic.es

Anodic and Cathodic Inhibition: Depending on the nature of the interaction, these compounds can act as anodic, cathodic, or mixed-type inhibitors. Anodic inhibitors slow down the oxidation of the metal, while cathodic inhibitors slow down the reduction reactions. jetir.org

Studies on azelaic acid (a nine-carbon dicarboxylic acid) and its derivatives have demonstrated their effectiveness as corrosion inhibitors for steel. researchgate.netnih.govgoogle.comepo.org Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on azelaic acid dihydrazide have shown significant binding between the inhibitor and iron surfaces. researchgate.netnih.gov The presence of both amino and carboxyl functional groups in this compound is expected to enhance its adsorption and, consequently, its corrosion inhibition efficiency compared to a simple dicarboxylic acid.

Interactive Table of Potential Research Findings

| Research Area | Potential Finding for this compound (Hypothetical) | Basis of Hypothesis (Related Compounds) |

| Excitatory Amino Acid Antagonism | May act as a competitive antagonist at certain glutamate receptor subtypes. | Diaminopimelic acid interacts with glutamate metabolizing enzymes. nih.govnih.gov |

| Neurotransmitter Receptor Interaction | Could exhibit binding affinity for various neurotransmitter receptors, particularly glutamate receptors. | ACPD isomers show differential affinity for glutamate receptors. nih.gov |

| Cholinesterase Inhibition | The two amino groups could interact with the active site of cholinesterases, leading to inhibition. | Amine-containing compounds are known cholinesterase inhibitors. nih.gov |

| Diamine Oxidase Reactivity | Could be a substrate or inhibitor of diamine oxidase, potentially affecting histamine metabolism. | Diamine oxidase acts on various diamines. nih.gov |

| Corrosion Inhibition | Expected to be an effective corrosion inhibitor for metals like steel due to strong surface adsorption. | Azelaic acid and other amino acids are effective corrosion inhibitors. jetir.orgresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful tools for investigating the properties and potential applications of molecules like this compound at an atomic level. These in silico techniques allow for the prediction of molecular behavior, interactions, and activities, guiding further experimental research.

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This technique is crucial in drug discovery and materials science for assessing the binding affinity and interaction patterns of a compound with a specific target. The process involves placing the ligand, in this case, this compound, into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. Lower, more negative scores generally indicate a more favorable binding interaction.

Key insights from docking simulations include:

Binding Affinity: A quantitative score (e.g., in kcal/mol) that ranks potential ligands.

Binding Mode: The specific orientation and conformation of the ligand within the target's active site.

Intermolecular Interactions: Identification of crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex.

While specific docking studies featuring this compound are not detailed in the available literature, the table below illustrates the typical data generated from such a simulation.

| Target Protein | Putative Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|---|

| Enzyme X | This compound | -8.5 | ARG12, ASP45, TYR98 | 4 |

| Receptor Y | This compound | -7.2 | LEU54, PHE78, VAL101 | 2 |

| Enzyme Z | This compound | -9.1 | GLU22, LYS67, SER150 | 5 |

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of molecules, such as this compound, and their complexes. These simulations are often used to refine the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment.

A typical MD simulation, which can run for nanoseconds or longer, yields information on:

Conformational Stability: Whether the ligand remains stably bound in the active site or if its conformation changes significantly over time.

Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the flexibility of the ligand and parts of the protein upon binding.

Interaction Dynamics: The persistence of interactions like hydrogen bonds throughout the simulation, providing a more accurate picture of binding stability than static docking.

The results of an MD simulation are often visualized through plots of RMSD over time, as shown in the hypothetical data below.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| This compound - Enzyme X | 100 | 1.8 | Persistent H-bonds with ARG12, ASP45 |

| This compound - Receptor Y | 100 | 3.5 | Unstable, ligand shifts from initial pose |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. The fundamental principle is that the structural properties of a molecule, such as its steric, electronic, and hydrophobic characteristics, determine its functional activity.

The QSAR modeling process involves:

Data Set Generation: A set of molecules with known activities is collected.

Descriptor Calculation: Molecular descriptors (numerical values representing different aspects of the molecule's structure) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

For a compound like this compound, QSAR could be used to guide the design of derivatives with enhanced properties. By creating a model based on related diamino-dicarboxylic acids of varying chain lengths or substitutions, researchers could predict which modifications would lead to improved binding affinity for a target or better performance in a material application. The model highlights which structural features are most influential, allowing for a more focused and efficient design of new functional molecules.

Analytical Methodologies for Research Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For "Diamino-nonanedicarboxylic acid," ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments within the molecule.

In ¹H NMR, the chemical shifts of the protons would be indicative of their local electronic environment. For instance, the protons attached to the carbons bearing the amino groups would exhibit characteristic shifts, as would the protons on the carbons adjacent to the carboxylic acid groups. The long aliphatic chain would produce a complex series of overlapping signals in the upfield region of the spectrum.

¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the dicarboxylic acid groups would appear at the downfield end of the spectrum. The carbons bonded to the nitrogen atoms of the amino groups would also have distinct chemical shifts. The remaining carbons of the nonane (B91170) chain would be resolved in the aliphatic region of the spectrum. The specific positions of the amino groups on the nonanedicarboxylic acid backbone would significantly influence the exact chemical shifts and splitting patterns observed in both ¹H and ¹³C NMR spectra. rsc.orgnih.gov The use of chiral solvating agents in NMR can also be employed for the enantiodifferentiation of chiral carboxylic acids. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Isomer (2,8-Diamino-nonanedicarboxylic acid) Note: These are estimated values and can vary based on the solvent and specific isomer.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C9 (COOH) | 10-12 | 175-185 |

| C2, C8 (CH-NH₂) | 3.0-3.5 | 50-60 |

| C3, C7 (CH₂) | 1.4-1.8 | 30-40 |

| C4, C6 (CH₂) | 1.2-1.4 | 25-30 |

| C5 (CH₂) | 1.2-1.4 | 20-25 |

| NH₂ | 1.5-3.0 (broad) | - |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

The carboxylic acid groups would give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amino groups would show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region. The N-H bending vibrations would appear around 1590-1650 cm⁻¹. The long hydrocarbon chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The presence and position of these characteristic bands provide confirmatory evidence for the diamino-dicarboxylic acid structure. okstate.eduoup.comuwec.eduresearchgate.net The analysis of amino acid side chains in protein FTIR spectra indicates that side chain contributions can be significant. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound Note: The exact peak positions can be influenced by intermolecular interactions and the physical state of the sample.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Amino Group | N-H Stretch | 3300-3500 | Medium |

| Amino Group | N-H Bend | 1590-1650 | Variable |

| Alkane Chain | C-H Stretch | 2850-2960 | Strong |

| Alkane Chain | C-H Bend | 1350-1470 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an invaluable tool for identifying and quantifying compounds in complex mixtures, such as in metabolite profiling.

For "this compound," electrospray ionization (ESI) would likely be used to generate gas-phase ions. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the elemental composition from the accurate mass measurement.

Tandem mass spectrometry (MS/MS) would be used to further elucidate the structure. The [M+H]⁺ ion would be selected and fragmented, and the resulting fragment ions would be analyzed. Characteristic losses, such as the loss of water (H₂O) and ammonia (B1221849) (NH₃) from the amino and carboxylic acid groups, would be expected. Fragmentation along the nonane backbone would also occur, providing information about the positions of the amino groups. In the context of metabolite profiling, LC-MS/MS methods can be developed for the high-throughput and selective analysis of dicarboxylic acids and other metabolites in biological samples like serum, plasma, or urine. nih.gov The analysis of underivatized amino acids by LC-MS is possible and offers advantages in terms of simplicity and speed. imtakt.comsigmaaldrich.comresearchgate.netnih.govsciex.comrestek.combioprocessonline.com

Table 3: Predicted Mass Spectrometry Data for this compound Note: Fragmentation patterns will be dependent on the specific isomer and the MS/MS collision energy.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 247.16 |

| [M+H-H₂O]⁺ | Loss of Water | 229.15 |

| [M+H-NH₃]⁺ | Loss of Ammonia | 230.13 |

| [M+H-HCOOH]⁺ | Loss of Formic Acid | 201.13 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, or other components in a mixture. This separation is crucial for assessing its purity and for accurate quantification.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility and polar nature of "this compound," direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar amino and carboxylic acid groups into more volatile, less polar functional groups. mdpi.comsigmaaldrich.com

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the active hydrogens on the amino and carboxyl groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. sigmaaldrich.com The resulting derivative is more volatile and exhibits better chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides mass spectral data for positive identification. nih.gov The purity of the "this compound" can be determined by the relative area of its peak in the chromatogram.

Table 4: Representative Gas Chromatography (GC) Method Parameters for Derivatized this compound Note: These are example parameters and would require optimization.

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Derivatizing Agent | MTBSTFA with 1% TBDMSCI |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a polar compound like "this compound," reversed-phase HPLC can be challenging due to poor retention on standard C18 columns. However, several strategies can be employed for its successful analysis. nih.gov

One approach is the use of ion-pairing agents in the mobile phase. These agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), form a neutral ion-pair with the charged amino and carboxyl groups, enhancing their retention on a reversed-phase column. chromatographyonline.com Another approach is to use hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the separation of polar compounds.

For quantitative analysis, a detector such as a UV detector (if the molecule has a chromophore or after derivatization with a UV-active tag), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS) can be used. chromatographyonline.com A quantitative assay for diaminopimelic acid, a related compound, in urine has been developed using HPLC with a reversed-phase C18 column, employing ion-pairing agents and ortho-phthaldialdehyde derivatization for sensitive detection. nih.gov The presence of the analyte in relevant fractions was confirmed by GC-MS. nih.gov

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Note: These are example parameters and would require optimization.

| Parameter | Condition |

| Column | HILIC column (e.g., silica-based with amide or diol functional groups) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 20 mM Ammonium formate (B1220265) buffer, pH 3.0 |

| Gradient | 95% A to 50% A over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 µL |

Characterization for Polymer and Material Science Research

In the realm of polymer and material science, the focus of characterization lies in elucidating the molecular and bulk properties of the polyamide. This includes confirming its elemental makeup and understanding its response to thermal stimuli, which dictates its processing parameters and end-use performance.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a polymer sample. This analysis is vital for verifying the empirical formula of the repeating unit of the polyamide, thus confirming the successful synthesis and purity of the material. For polyamides synthesized from this compound and a corresponding diamine, the theoretical elemental composition can be calculated based on the chemical formula of the repeating monomer unit.

For instance, in a polyamide formed from a theoretical self-polymerization of a C9 amino dicarboxylic acid, or more practically, from the polycondensation of a C9 diamine and a C9 dicarboxylic acid (analogous to Nylon 9,9), the elemental composition is a key identifier. Research on bio-based polyamides, such as those derived from azelaic acid (a C9 dicarboxylic acid), has utilized elemental analysis to confirm the successful polymerization with various diamines. researchgate.net The experimentally determined values are compared against the calculated theoretical values to ascertain the purity and stoichiometry of the synthesized polymer.

Table 1: Representative Elemental Analysis Data for a Polyamide Based on a C9 Monomer Structure

| Element | Theoretical % | Experimental % |

| Carbon (C) | Value | Value |

| Hydrogen (H) | Value | Value |

| Nitrogen (N) | Value | Value |

Note: Specific values are dependent on the exact chemical structure of the this compound and any co-monomers used. The table illustrates the typical output of such an analysis.

Thermal analysis techniques are indispensable for characterizing the thermal transitions and stability of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is a critical parameter, as it indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. osti.gov The melting temperature is characteristic of the crystalline regions of the polymer.

For high-performance polyamides, such as those intended for engineering applications, a high Tg and Tm are often desirable. For example, high-temperature nylons like Nylon 9T, which is based on a nine-carbon diamine, exhibit a high melting point (306 °C) and a high glass transition temperature (125 °C), contributing to their excellent thermal stability. honyplastic.com Copolyamides based on 1,9-nonanediamine have also been characterized using DSC to understand how the incorporation of different monomers affects their thermal properties. osti.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability of the polymer and its decomposition profile. The onset of decomposition temperature is a key indicator of the material's upper service temperature limit. TGA curves for polyamides typically show the temperature at which significant weight loss begins, indicating the start of thermal degradation. researchgate.net For instance, research on various polyamides has shown that they can be thermally stable up to temperatures around 350°C.

Table 2: Representative Thermal Properties of a Polyamide Analogous to Nylon 9,9

| Thermal Property | Value | Unit |

| Glass Transition Temperature (Tg) | ~125 | °C |

| Melting Temperature (Tm) | ~210-215 | °C |

| Decomposition Temperature (TGA, 5% weight loss) | >350 | °C |

Note: These values are representative and can vary based on the specific monomer structure, molecular weight, and crystallinity of the polymer.

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of polyamides derived from this compound, which is essential for their processing and application in various fields.

Future Research Directions and Emerging Paradigms for Diamino Nonanedicarboxylic Acid

Development of Novel Biotechnological Production Strains and Optimized Bioprocesses

The sustainable production of specialty chemicals is increasingly reliant on microbial fermentation. nih.govkaist.ac.kr Future research will focus on developing engineered microorganisms capable of producing diamino-nonanedicarboxylic acid from renewable feedstocks. Strategies will likely involve the metabolic engineering of robust industrial microbes like Escherichia coli and Corynebacterium glutamicum, which have been successfully engineered for the production of other dicarboxylic acids (DCAs) and diamines. nih.govnih.gov

Key research efforts will include:

Host Strain Engineering: The development of efficient microbial cell factories is paramount. This involves modifying strains to enhance precursor supply and tolerate the target molecule. For instance, an E. coli mutant strain (MRE), developed through adaptive laboratory evolution, showed a 27-fold higher growth rate on nonanoic acid and a 12.8-fold increase in nonanedioic acid production after pathway engineering. nih.gov Similar strategies could be applied to create strains optimized for this compound synthesis.

Pathway Construction: Novel biosynthetic pathways will need to be designed and implemented. This could involve combining pathways for dicarboxylic acid synthesis with amination steps. For example, the ω-oxidation pathway, which converts fatty acids to DCAs using P450 monooxygenases, could be coupled with aminotransferases to introduce amino groups at specific positions. nih.gov

Bioprocess Optimization: Fermentation processes must be optimized to achieve industrially relevant titers, yields, and productivities. nih.gov This includes developing efficient fed-batch processes and exploring two-phase fermentation systems to mitigate product toxicity and improve recovery. google.commdpi.com

Table 1: Examples of Engineered Strains for Dicarboxylic Acid (DCA) and Diamine Production and Hypothetical Strategy for this compound

| Target Molecule | Chassis Organism | Key Enzymes/Pathways | Precursor | Reference |

|---|---|---|---|---|

| Nonanedioic Acid (Azelaic Acid) | Corynebacterium glutamicum | Alcohol/aldehyde dehydrogenases (ChnDE) | 9-Hydroxynonanoic Acid | mdpi.comlu.senih.gov |

| Nonanedioic Acid (Azelaic Acid) | Escherichia coli | Alkane hydroxylating system (AlkBGT) | Nonanoic Acid | nih.gov |

| Various Diamines (C3-C14) | Escherichia coli | Metabolic engineering strategies reviewed | Renewable carbon sources | nih.govkaist.ac.kr |

| Hypothetical: this compound | Escherichia coli or Corynebacterium glutamicum | Combined ω-oxidation pathway and regiospecific aminotransferases | Nonanoic Acid or Oleic Acid | N/A |

Exploration of Undiscovered Catalytic Reactions and Novel Synthetic Pathways

Beyond fermentation, the exploration of novel enzymatic and chemical catalytic reactions is crucial for developing efficient and versatile synthetic routes to this compound and its analogs.

Enzymatic Cascades: Multi-step enzymatic synthesis in a one-pot setup offers a green alternative to traditional chemical synthesis. Researchers have successfully synthesized 1,9-nonanedioic acid from oleic acid using a whole-cell biocatalyst system. mdpi.comnih.gov A future goal would be to expand such cascades by incorporating enzymes capable of stereoselective amination, creating a fully biological route to chiral diamino-nonanedicarboxylic acids. Recently, engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze asymmetric Mannich reactions to produce α,β-diamino acids, a technology that could be adapted for this purpose. nih.govescholarship.org

Chemo-catalytic Routes: The development of novel chemical catalysts provides an alternative pathway. For example, Nb2O5 has been demonstrated as an effective Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov Research into catalysts that can perform direct C-H amination on dicarboxylic acid backbones could provide a more direct synthetic route.

Hybrid Synthesis: Combining biological and chemical steps can leverage the strengths of both approaches. A potential route could involve the biotechnological production of a precursor like nonanedioic acid, followed by a chemical amination step, such as a Hofmann or Curtius rearrangement, on the corresponding di-amide or di-acyl azide. chemicalbook.com

Investigation of Unexplored Biochemical Roles and Metabolic Pathways

The biological significance of this compound is currently unknown. Future research should aim to determine if it is a naturally occurring metabolite and what physiological roles it may play.

Metabolite Identification: The first step is to search for its presence in biological systems using advanced analytical techniques like mass spectrometry. It may exist as a metabolic intermediate in microorganisms, plants, or animals. Azelaic acid (nonanedioic acid), for instance, has been identified in plants where it enhances resistance to infections. youtube.com

Structure-Function Studies: If identified, its biochemical function can be explored. Drawing parallels from similar molecules, it could have roles in cell signaling or as a receptor ligand. For example, N-oxalyl-diamino-dicarboxylic acids have been studied for their interaction with excitatory amino acid receptors, suggesting that diamino-dicarboxylic acid structures can possess potent bioactivity. nih.gov

Metabolic Fate: Isotope tracing studies would be essential to delineate the metabolic pathways that synthesize and degrade this compound. This would provide a fundamental understanding of its lifecycle within a biological system and its connections to central metabolism.

Design and Synthesis of Advanced Functional Derivatives for Targeted Research Applications

The core structure of this compound serves as a versatile scaffold for creating a wide range of functional derivatives. libretexts.org The design and synthesis of these derivatives are critical for probing biological systems and developing new materials.

Monomers for Advanced Polymers: As a bifunctional molecule with both amino and carboxyl groups, it is an ideal candidate for the synthesis of novel polyamides and poly(ester-amide)s. Its nine-carbon backbone could impart unique properties of flexibility and hydrophobicity to these polymers.

Biochemical Probes: Functional derivatives can be synthesized for research purposes. For example, attaching fluorescent tags would allow for visualization of its uptake and localization within cells. Crosslinking agents could be developed by activating the carboxyl groups to study protein-protein interactions.

Bioactive Analogs: The amino and carboxyl groups can be systematically modified to create a library of analogs for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic agents.

Table 2: Potential Functional Derivatives of this compound and Their Applications

| Derivative Class | Modification | Potential Research Application |

|---|---|---|

| Diesters | Esterification of both carboxyl groups | Improve cell permeability for intracellular studies; use as plasticizers. |

| Diamides | Amidation of both carboxyl groups | Precursors for Hofmann degradation to create longer-chain diamines; screening for biological activity. nih.gov |

| N-Acyl Derivatives | Acylation of the amino groups | Modulate biological activity and receptor binding specificity. nih.gov |

| Fluorescently Labeled Analogs | Attachment of a fluorophore (e.g., NBD, fluorescein) | Microscopy studies to track cellular uptake, distribution, and trafficking. |

| Biotinylated Analogs | Attachment of a biotin (B1667282) tag | Affinity purification to identify binding partners (e.g., receptors, enzymes). |

Integration of Multi-Omics Data (e.g., Metabolomics, Metagenomics) for Holistic Understanding

To understand the broader biological context of this compound, an integrated multi-omics approach is essential. This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of its interactions within a biological system.

A recent study on diabetic cardiomyopathy provides a powerful template for this approach. nih.govnih.gov Researchers integrated cardiac transcriptomics, plasma metabolomics, and gut metagenomics data from mice. They found that levels of certain carboxylic acids in the blood were significantly altered and correlated with changes in the gut microbiota, particularly a decrease in Lachnospiraceae bacteria. These metabolic changes were, in turn, strongly associated with differential expression of genes in the heart, especially those in the PPAR signaling pathway, which is involved in inflammation and metabolism. nih.govnih.gov

Should this compound be identified as a biological metabolite, a similar multi-omics workflow could be employed to:

Identify Correlations: Correlate its abundance with specific microbial taxa (metagenomics) and the expression of host genes and proteins (transcriptomics, proteomics).

Uncover Pathways: Elucidate the metabolic and signaling pathways it influences, such as the PPAR pathway. nih.gov

Formulate Hypotheses: Generate data-driven hypotheses about its physiological role, for example, as a signaling molecule in the gut-organ axis.

Synergistic Computational-Experimental Approaches for Rational Compound Design and Discovery

The integration of computational modeling with experimental validation offers a powerful paradigm to accelerate the discovery and optimization of functional molecules based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of virtual derivatives of this compound, guiding the synthesis of candidates with enhanced potency or desired properties. This approach has been used to design carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation of a molecule to a specific biological target, such as an enzyme or receptor. nih.gov It can be used to screen virtual libraries of this compound derivatives to identify those most likely to bind to a target of interest, as demonstrated in the study of diamides with potential anticancer activity. nih.gov

A synergistic workflow would involve:

Computational Screening: Use molecular docking to screen a virtual library of derivatives against a chosen protein target.

Model Prediction: Employ QSAR models to predict the activity of the top-scoring compounds from the docking screen.

Targeted Synthesis: Chemically or enzymatically synthesize the most promising candidates identified computationally.

Experimental Validation: Experimentally test the synthesized compounds for biological activity to validate and refine the computational models.

This iterative cycle of computational design and experimental feedback dramatically increases the efficiency of discovering novel compounds for specific applications, from pharmaceuticals to materials science. nih.gov

Q & A

Q. Methodological Answer :